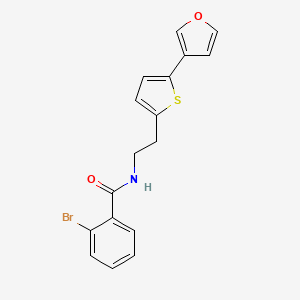

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Description

2-Bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a brominated benzamide derivative featuring a hybrid heterocyclic system comprising furan and thiophene rings. Its structure includes a benzamide core substituted with a bromine atom at the ortho position and an ethyl linker connected to a 5-(furan-3-yl)thiophen-2-yl moiety. This compound’s design leverages the electronic and steric properties of bromine and heteroaromatic systems, making it relevant for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2S/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIUMECGEZNQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as n-butyllithium, and solvents like hexane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The furan and thiophene rings can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation can lead to the formation of sulfoxides or sulfones.

Applications De Recherche Scientifique

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Compound 1 : 2-Bromo-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (CAS 2034265-31-9)

- Molecular Weight : 392.267 g/mol (similar to the target compound).

- Synthetic Yield: Not reported, but analogous coupling reactions typically yield 15–55% (e.g., ).

Compound 2 : 5-Bromo-N-(2-(ethyl(methyl)amino)ethyl)-2,3-dimethoxybenzamide ()

- Key Differences: Dimethoxy and ethyl(methyl)amino groups increase electron density and polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target’s thiophene-furan system .

- Synthetic Yield : 19%, suggesting challenges in introducing branched amines .

Compound 3 : 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide ()

Structural Flexibility and Steric Effects

Compound 4 : 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide ()

- Key Differences : The bulky tert-butyl group and benzimidazole moiety create significant steric hindrance, likely limiting binding to flat enzymatic pockets compared to the target’s flexible ethyl-thiophene-furan chain .

Compound 5 : N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()

- Key Differences: The thiazole ring (vs.

Computational and Physicochemical Insights

- Density Functional Theory (DFT) : The furan and thiophene rings in the target compound contribute to electron-rich regions, which could be analyzed using hybrid functionals (e.g., B3LYP) to predict reactivity and interaction with biological targets .

- LogP and Solubility : The target compound’s LogP is estimated to be higher than hydroxylated analogs (e.g., Compound 1) due to reduced polarity, favoring passive diffusion across membranes .

Data Tables

Table 2: Computational Properties

| Compound Name | Predicted LogP | Aromatic Rings | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~3.5 | 3 (benzene, thiophene, furan) | 3 (amide, furan O) |

| N-(5-Bromo-4-phenyl-thiazol-2-yl)... | ~2.8 | 3 (benzene, thiazole, phenyl) | 4 (amide, OH, Cl) |

Activité Biologique

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, drawing from various research studies and data sources.

- Molecular Formula : C18H16BrNO3S

- Molecular Weight : 406.3 g/mol

- CAS Number : 2034498-18-3

The compound features a bromine atom, a furan ring, and a thiophene moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that derivatives of similar structures could inhibit cell proliferation in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties. In a study examining the effects of benzofuran derivatives on Aβ42 aggregation—a key factor in Alzheimer's disease—similar compounds showed significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells (HT22). This suggests that this compound may also possess similar protective mechanisms.

The mechanism by which this compound exerts its biological effects involves modulation of cellular pathways through interaction with specific molecular targets. The presence of the furan and thiophene rings allows for binding to proteins or enzymes, influencing their activity and potentially altering signaling pathways associated with cell growth and survival.

Case Studies

- In Vitro Studies : A study conducted on various derivatives indicated that compounds with similar structural motifs significantly modulated Aβ42 fibrillogenesis, showing both promotion and inhibition depending on the substituents present on the phenyl ring. Compounds exhibiting neuroprotective effects were characterized by specific substitutions that enhanced their efficacy against neurotoxicity induced by amyloid-beta peptides .

- Cytotoxicity Assays : In cytotoxicity assays against different cancer cell lines, structural variations in the compound led to varied IC50 values, indicating that slight modifications could enhance or diminish its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.